molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3

N-[4-(2-hydroxyethyl)phenyl]acetamide

Cat. No.: B1335760
CAS No.: 83345-11-3
M. Wt: 179.22 g/mol
InChI Key: VYEJXTZQKRHBHH-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)phenyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is identified by CAS Number 83345-11-3 and should be stored sealed in a dry, room-temperature environment . This compound is a significant chemical intermediate in medicinal chemistry research, particularly in the ongoing development of novel analgesic and antipyretic agents . Current research focuses on designing acetaminophen analogs that retain therapeutic efficacy while lacking the hepatotoxicity associated with the parent drug . The metabolic oxidation of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI) is a known mechanism for liver injury; thus, structurally modified analogs like this compound serve as crucial precursors for creating new chemical entities (NCEs) that do not form this toxic metabolite . Researchers value this compound for its role in building non-narcotic therapeutic pipelines. It is supplied with a purity specification and is intended for laboratory research purposes only. Handling should adhere to safety protocols, as the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJXTZQKRHBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391170
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-11-3
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 2 Hydroxyethyl Phenyl Acetamide and Analogues

Established Synthetic Pathways for the N-[4-(2-hydroxyethyl)phenyl]acetamide Core Structure

The construction of the this compound scaffold is typically achieved through well-established synthetic routes that allow for the systematic assembly of the molecule. These pathways often involve the formation of the central amide bond and the introduction of the 2-hydroxyethyl group at specific stages of the synthesis.

Multi-Step Synthesis Approaches Involving Amide Bond Formation

A primary and widely utilized approach for the synthesis of this compound and its analogues is the formation of the amide bond through the acylation of a suitable aniline (B41778) precursor. This method is a cornerstone of organic synthesis due to its reliability and versatility.

The most common strategy involves the N-acetylation of 4-(2-hydroxyethyl)aniline. This reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. jcbsc.org The use of acetic anhydride is often preferred due to its lower cost and ease of handling, although it is a controlled substance in some regions. rsc.org The reaction can be performed in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), to neutralize the acid byproduct. researchgate.net

Alternatively, direct amidation of a carboxylic acid with an amine can be achieved using coupling reagents. While less common for simple acetamide (B32628) synthesis, this method is valuable for creating more complex analogues. A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.govresearchgate.net

Below is a table summarizing common reagents for amide bond formation in the synthesis of N-phenylacetamides:

Reagent ClassSpecific ExamplesRole
Acetylating AgentsAcetic Anhydride, Acetyl ChlorideProvides the acetyl group for N-acetylation of the aniline.
BasesSodium Acetate, Pyridine, TriethylamineNeutralizes acidic byproducts, such as HCl or acetic acid.
Coupling ReagentsCarbodiimides (e.g., DCC, EDC), Phosphonium salts (e.g., BOP, PyBOP), Uronium salts (e.g., HBTU, HATU)Activates a carboxylic acid for direct amidation with an amine.
Catalysts4-(Dimethylamino)pyridine (DMAP)Accelerates the rate of acylation reactions. researchgate.net

Strategies for Introducing the 2-hydroxyethyl Moiety on the Phenyl Ring

The introduction of the 2-hydroxyethyl group onto the phenyl ring is a critical step in the synthesis of this compound. This can be achieved either by starting with a precursor that already contains this moiety or by introducing it at a later stage.

A common and efficient method is to begin with a commercially available or readily synthesized starting material that already possesses the 2-hydroxyethyl group. For instance, the synthesis can commence with 4-(2-hydroxyethyl)aniline. This precursor can be synthesized through various methods, a notable one being the reduction of 4-nitrophenethyl alcohol. The nitro group in 4-nitrophenethyl alcohol can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing metals in acidic media. nih.govresearchgate.net The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-established industrial process, and similar chemistry can be applied to its 2-hydroxyethyl analogue. mdpi.com

Another approach involves the selective alkylation of aniline with a 2-haloethanol, such as 2-chloroethanol. scielo.org.co This reaction can be performed in water, offering a greener synthetic route by avoiding organic solvents. sielc.com The use of ionic liquids as catalysts has also been reported to facilitate this transformation. ijpsnonline.com

The following table outlines key strategies for introducing the 2-hydroxyethyl group:

Starting MaterialReagents and ConditionsProduct
4-Nitrophenethyl alcoholH₂, Pd/C or Sn/HCl4-(2-hydroxyethyl)aniline
Aniline2-Chloroethanol, H₂O, HeatN-(2-hydroxyethyl)aniline
Aniline2-Chloroethanol, Ionic Liquid CatalystN-(2-hydroxyethyl)aniline

It is important to note that the direct nitration of phenethyl alcohol to produce 4-nitrophenethyl alcohol can be challenging due to the formation of ortho and dinitrated side products. nih.gov

Functional Group Interconversions on the Phenylacetamide Scaffold

Once the this compound core structure is assembled, further modifications can be made through functional group interconversions. These transformations allow for the synthesis of a variety of analogues with different properties.

The primary alcohol of the 2-hydroxyethyl group is a versatile handle for further chemical modifications. For instance, it can be oxidized to the corresponding carboxylic acid, pyrazole-1-acetic acid, using a nickel hydroxide (B78521) anode in an aqueous alkali solution. nih.gov This transformation opens up possibilities for creating derivatives with acidic functionalities.

Esterification of the hydroxyl group is another common modification. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid in the presence of an acid catalyst or a coupling agent. rsc.org This modification is analogous to the synthesis of propacetamol (B1218958) from paracetamol, where the hydroxyl group is esterified to improve solubility. nih.gov

The acetamido group itself can also be a site for modification, although this is less common. The phenyl ring can undergo further electrophilic aromatic substitution reactions, though the acetamido group is an ortho, para-director and can influence the regioselectivity of such reactions.

Key functional group interconversions are summarized in the table below:

Functional GroupTransformationReagents and ConditionsResulting Functional Group
Primary AlcoholOxidationNiO(OH) electrode, aqueous alkaliCarboxylic Acid
Primary AlcoholEsterificationAcyl chloride, pyridine or Carboxylic acid, acid catalystEster
AmideHydrolysisStrong acid or base, heatAmine and Carboxylic Acid

Novel Synthetic Approaches and Catalyst Development for this compound Derivatives

Recent research in organic synthesis has focused on the development of more efficient, sustainable, and versatile methods for the construction of molecules like this compound and its derivatives. These novel approaches often involve the use of innovative catalysts and reaction conditions.

The development of new catalysts for N-acetylation and amide bond formation is an active area of research. For instance, clay catalysts have been shown to be effective for the acylation of anilines, offering an eco-friendly and low-cost alternative to traditional methods. googleapis.com Another greener approach involves the use of the ionic liquid [Et3NH][OAc] as a medium for click chemistry to synthesize N-phenylacetamide-incorporated 1,2,3-triazoles, demonstrating the versatility of modern synthetic methods. rsc.org

Solvent-free and microwave-assisted reactions are also gaining prominence. The acylation of anilines with acetic acid can be achieved under microwave irradiation without the need for a solvent or catalyst, providing a rapid and environmentally benign method for amide synthesis. rsc.org

For the synthesis of more complex analogues, novel palladium-catalyzed reactions have been developed. For example, the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral Pd-catalyzed N-allylation, showcasing the power of transition-metal catalysis in creating complex molecular architectures. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is a critical aspect of laboratory synthesis. The optimization of reaction conditions for the synthesis of this compound and its analogues involves a systematic investigation of various parameters that can influence the outcome of the reaction.

For amide bond formation, key parameters to optimize include the choice of solvent, temperature, and the concentration of reactants and catalysts. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are often used, but the optimal solvent will depend on the specific substrates and reagents. mdpi.com A systematic screening of different solvents and temperatures can lead to significant improvements in yield and purity. nih.gov

The choice of base and catalyst can also have a profound impact on the reaction. For N-acetylation of anilines, studies have shown that the combination of a weak base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be highly effective. rsc.org The use of additives like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions. researchgate.net

Purification of the final product is also a crucial step. Recrystallization is a common method for purifying solid products like this compound. The choice of recrystallization solvent is critical for obtaining high-purity crystals.

The following table highlights key parameters for optimization in the synthesis of N-phenylacetamides:

ParameterVariablesImpact on Reaction
SolventDMF, DCM, Acetonitrile (B52724), Ethyl Acetate, etc.Solubility of reactants, reaction rate, side reactions.
TemperatureRoom temperature, elevated temperatures, coolingReaction rate, selectivity, stability of reactants and products.
BaseK₂CO₃, Pyridine, Triethylamine, etc.Neutralization of acid byproducts, reaction rate.
CatalystDMAP, Phase Transfer Catalysts, Lewis Acids, etc.Reaction rate, selectivity.
Reagent ConcentrationMolar ratios of reactantsReaction rate, yield, side product formation.

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires methods for controlling stereochemistry. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to create a specific stereoisomer directly. For analogues where the chirality is at the carbon bearing the hydroxyl group, such as in N-[4-(1-hydroxyethyl)phenyl]acetamide, asymmetric reduction of the corresponding ketone (N-(4-acetylphenyl)acetamide) can be employed. This can be achieved using chiral reducing agents, such as those derived from sodium borohydride (B1222165) and chiral ligands like lactic acid derivatives. researchgate.netmdpi.com The asymmetric synthesis of 2-arylethylamines, a related class of compounds, has been extensively reviewed and provides a foundation for developing methods for chiral analogues of the target molecule. rsc.orgrsc.org

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. researchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including those with amide functionalities.

Enzymatic resolution is another valuable technique that utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. googleapis.com For example, lipases can catalyze the enantioselective hydrolysis of esters or the acylation of alcohols, allowing for the separation of the two enantiomers. This method is particularly attractive due to its high selectivity and mild reaction conditions.

The table below summarizes common methods for obtaining chiral analogues:

MethodDescriptionKey Reagents/Techniques
Asymmetric SynthesisDirect synthesis of a single enantiomer.Chiral catalysts, chiral reducing agents (e.g., chiral borohydrides).
Chiral HPLC ResolutionSeparation of enantiomers from a racemic mixture using chromatography.Chiral stationary phases (e.g., cellulose- or amylose-based).
Enzymatic ResolutionSeparation of enantiomers using an enzyme-catalyzed reaction.Enzymes (e.g., lipases), acyl donors/acceptors.
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomers.Chiral acids or bases as resolving agents.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues, such as the widely used pharmaceutical N-(4-hydroxyphenyl)acetamide (Paracetamol), is increasingly being scrutinized through the lens of green chemistry. This branch of chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for developing more sustainable, environmentally friendly, and economically viable methods for producing these important compounds.

Traditional synthetic routes to N-phenylacetamides often rely on petrochemical feedstocks and involve harsh reaction conditions, leading to significant waste and environmental impact. For instance, the conventional synthesis of 4-aminophenol, a key precursor for paracetamol, starts with the nitration of benzene, a process that generates substantial acid and salt waste. google.comgoogle.com In response, researchers are exploring innovative strategies that align with the twelve principles of green chemistry, including the use of renewable feedstocks, safer solvents, and more energy-efficient reaction conditions.

A major focus of green synthetic methodologies is the replacement of petroleum-derived starting materials with renewable alternatives. Lignocellulosic biomass has emerged as a promising feedstock because it is abundant, renewable, and can be a source of valuable aromatic platform chemicals. google.com Phenol (B47542), which can be obtained from the depolymerization of lignin, serves as a key starting point for several greener routes to paracetamol and its analogues. google.comgoogle.comnih.gov One such route involves the conversion of phenol to hydroquinone (B1673460), which can then be directly amidated to form the target N-arylamide. nih.govresearchgate.net Another innovative approach utilizes p-hydroxybenzoate, which is present in biomass feedstocks like poplar and palm trees, and converts it into p-aminophenol, a direct precursor, via a Hofmann rearrangement. uni.lunih.gov

The principles of atom economy and waste reduction are central to developing greener syntheses. Methodologies that offer high atom economy with minimal byproducts are highly desirable. A notable example is the direct synthesis of paracetamol from hydroquinone using ammonium (B1175870) acetate in acetic acid. This method proceeds at elevated temperatures without a metallic catalyst, producing water as the only byproduct and achieving high selectivity (>95%). researchgate.net This one-pot reaction demonstrates a significant improvement over multi-step syntheses that generate substantial inorganic salt waste. nih.govresearchgate.net

Further advancements in green synthesis involve the use of alternative energy sources and solvent-free reaction conditions to enhance efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and increase yields. In a solvent-free approach, the acetylation of 4-aminophenol with acetic anhydride can be completed in as little as 5-6 minutes, with reported yields as high as 92%. researchgate.netresearchgate.net This method eliminates the need for conventional heating, which is often energy-intensive.

The selection of solvents is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Research has focused on either eliminating solvents entirely or replacing them with greener alternatives. Acetonitrile, for example, has been used as a more environmentally benign alternative to solvents like N,N-dimethylformamide due to its lower boiling point, which simplifies removal and recovery. orgsyn.org Water-based solvent systems, such as water-acetone pairs, have also been explored to eliminate the use of more hazardous dipolar aprotic solvents. nih.gov

The effectiveness of these greener approaches can be quantified using various metrics. The comparison of different synthetic routes highlights the significant improvements offered by green chemistry principles.

Synthetic MethodStarting MaterialKey Reagents/ConditionsReported YieldReaction TimeKey Green Chemistry AdvantagesReference
Traditional (e.g., Celanese Process)Phenol (from Benzene)Hydroxylamine, H₂SO₄ (Beckmann rearrangement)VariesMultiple hours/stepsEstablished industrial process. nih.gov
Direct AmidationHydroquinone (from renewable Phenol)Ammonium acetate, Acetic acid; Catalyst-free>95% selectivity15 hoursHigh atom economy; no metallic catalyst; water as sole byproduct. nih.govresearchgate.net
Microwave-Assisted Synthesis4-AminophenolAcetic anhydride; Solvent-free; Microwave irradiation92.4%~2-3 minutesDrastically reduced reaction time; energy efficient; solvent-free. researchgate.netresearchgate.net
Mechanochemical Synthesis4-AminophenolAcetic anhydride; Solvent-free; Mechanical grinding>95%<15 minutesSolvent-free; high yield; minimal waste; rapid reaction. chemscene.comprepchem.com
Biomass-Derived Synthesisp-Hydroxybenzamide (from Biomass)Hofmann rearrangement; Acetic anhydride~90% (overall process)Multiple stepsUtilizes renewable feedstock; avoids petrochemicals. uni.lunih.gov

Mechanism of Action Studies and Biological Target Identification of N 4 2 Hydroxyethyl Phenyl Acetamide and Analogues

Enzymatic Inhibition Studies of N-[4-(2-hydroxyethyl)phenyl]acetamide Derivatives

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the initial steps of melanin biosynthesis. nih.gov Its inhibition is a primary strategy for addressing hyperpigmentation disorders and is of interest in the cosmetics and dermatology fields. nih.gov Substituted amide and ester compounds have been a focus of research for developing tyrosinase inhibitors. nih.gov

Studies have investigated derivatives of N-phenylacetamide for their potential to modulate tyrosinase activity. For instance, the derivative 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide has been identified as an inhibitor of tyrosinase activity, leading to a reduction in melanin synthesis. researchgate.net The inhibitory mechanism often involves the compound binding to the enzyme, which can be of a competitive, non-competitive, or mixed type, thereby preventing the substrate from accessing the active site. mdpi.com The structural similarity of some phenolic inhibitors to L-DOPA, a natural substrate of tyrosinase, suggests a competitive inhibition mechanism. nih.gov

Table 1: Tyrosinase Inhibition Data for Selected Compounds

Compound Target Enzyme IC50 Value (µmol/L) Source
2-Hydroxytyrosol Mushroom Tyrosinase 13.0 nih.gov
2-Hydroxytyrosol B16 Cell Tyrosinase 32.5 nih.gov
Kojic Acid B16 Cell Tyrosinase 113 nih.gov

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory pathway through the production of prostaglandins. nih.gov While COX-1 is typically present in most tissues and produces prostaglandins for cytoprotection, the COX-2 isoform is primarily induced in areas of inflammation. medcentral.com Consequently, selective inhibition of COX-2 is a therapeutic strategy for managing pain and inflammation while potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.govmedcentral.com

The anti-inflammatory properties of compounds structurally related to this compound have been evaluated. A study on N-(2-hydroxy phenyl) acetamide (B32628) in an adjuvant-induced arthritis rat model demonstrated anti-arthritic and anti-inflammatory activity. nih.gov The administration of this compound was associated with a reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, as well as markers of oxidative stress. nih.gov Such anti-inflammatory effects are often mediated by the inhibition of the COX pathway, which in turn reduces the synthesis of prostaglandins that contribute to inflammation and pain. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of amine neurotransmitters, including dopamine. nih.gov Its inhibition can increase dopamine levels in the brain, making it a therapeutic target for neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov MAO-B inhibitors are used both as monotherapy in early-stage Parkinson's and as adjuvant therapy in advanced stages to improve motor symptoms. nih.gov The search for novel, selective, and reversible MAO-B inhibitors is an active area of research to find therapies with fewer side effects than older, non-selective inhibitors. researchgate.net Based on the available research, specific studies detailing the inhibitory effects of this compound or its direct analogues on monoamine oxidase B have not been prominently reported.

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Different isoforms are expressed throughout the body and are involved in various physiological processes. The cytosolic isoforms hCA I and II are targets for glaucoma treatment, while the transmembrane, tumor-associated isoforms hCA IX and XII are validated targets for anticancer therapies. nih.govnih.gov The primary class of hCA inhibitors consists of sulfonamide derivatives. nih.gov A review of the scientific literature did not yield specific investigations into the inhibitory activity of this compound against carbonic anhydrase isoforms hCA I, II, IX, or XII.

N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme responsible for catalyzing the formation of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.govwikipedia.org By modulating the biosynthesis of these signaling lipids, NAPE-PLD inhibitors can impact various physiological processes, including emotional behavior. nih.govnih.gov The discovery of selective NAPE-PLD inhibitors, such as LEI-401, has been a key step in understanding the specific role of this enzyme in NAE production in the brain. nih.govnih.gov Currently, there are no specific studies in the reviewed literature that evaluate this compound or its derivatives as inhibitors of NAPE-PLD.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that collectively can degrade all components of the extracellular matrix. nih.gov Their activity is essential for tissue remodeling but is also implicated in pathological processes such as tumor metastasis and angiogenesis. nih.gov The development of MMP inhibitors has been a significant therapeutic goal, particularly in oncology. researchgate.net Early, broad-spectrum inhibitors like batimastat and marimastat showed promise but were hampered by side effects, leading to a focus on developing more selective agents. nih.govresearchgate.net For example, JNJ0966 was identified as a highly selective inhibitor of MMP-9 activation. researchgate.net An extensive search of the literature did not reveal studies focused on the evaluation of this compound or its analogues for MMP inhibitory activity.

Cellular Pathway Modulation by this compound and Related Compounds

Interaction with Epigenetic Enzymes and Their Modulators

There is currently no available research data detailing the interaction of this compound with epigenetic enzymes. The field of epigenetics, which involves the study of modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself, is a significant area of drug discovery. Key epigenetic enzymes include histone acetyltransferases (HATs), histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and histone methyltransferases (HMTs). However, no studies have been published that screen or characterize the activity of this compound against these or other epigenetic modulators.

Receptor Binding and Ligand-Target Interactions

Comprehensive data on the receptor binding profile of this compound is not present in the public domain. Receptor binding assays are crucial for identifying the specific protein receptors to which a compound binds, thereby initiating a biological response. This information is fundamental to understanding a compound's potential therapeutic effects and off-target activities. Without such studies, the receptors that this compound may interact with, and the affinity of these interactions, remain unknown.

Molecular Target Elucidation Using Proteomics and Chemical Probe Strategies

The molecular targets of this compound have not been elucidated using proteomics or chemical probe-based strategies. These advanced techniques are instrumental in identifying the full spectrum of proteins that a compound interacts with within a complex biological system. Methods such as affinity chromatography-mass spectrometry, activity-based protein profiling (ABPP), and the development of chemical probes are powerful tools for target deconvolution. To date, no such research involving this compound has been reported.

Structure Activity Relationship Sar Investigations of N 4 2 Hydroxyethyl Phenyl Acetamide Derivatives

Elucidation of Essential Pharmacophoric Features for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of N-[4-(2-hydroxyethyl)phenyl]acetamide, the key pharmacophoric features generally include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic aromatic region, and a hydrophilic side chain.

Studies on various classes of biologically active molecules that share structural similarities with this compound help to illuminate its essential features. For instance, pharmacophore models for certain enzyme inhibitors often consist of a planar scaffold with a hydrogen bond acceptor, two aromatic substituents, and a linker. nih.gov In the context of anticonvulsant compounds, a common structural pattern identified includes a nitrogen heteroatomic system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rs For VEGFR-2 inhibitors, essential features include a pharmacophore nucleus with hydrogen bond donors and acceptors to interact with the DFG motif region of the enzyme, and a terminal hydrophobic tail. mdpi.com

Applying these principles to this compound, the following features are considered critical:

The Phenyl Ring: Acts as a hydrophobic core that can engage in van der Waals and pi-pi stacking interactions with biological targets.

The Acetamide (B32628) Group: The NH group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These are crucial for anchoring the molecule within a receptor's binding site.

The 2-hydroxyethyl Group: The terminal hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, contributing to the molecule's solubility and ability to interact with polar residues in a binding pocket. The ethyl linker provides spacing and conformational flexibility.

The anti-inflammatory and neuroprotective activities observed for the isomeric compound N-(2-hydroxy phenyl) acetamide underscore the importance of these functional groups in mediating biological effects, such as the inhibition of c-Fos protein and mRNA expression in the brain. nih.govnih.gov

Impact of Modifications to the 2-hydroxyethyl Moiety on Biological Response

Alterations to the 2-hydroxyethyl side chain can significantly modulate the biological activity of this compound derivatives by affecting their polarity, hydrogen bonding capacity, and steric fit within a target binding site.

Research on phosphodiesterase 4D (PDE4D) inhibitors has highlighted the favorability of the 4-(2-hydroxyethyl)phenyl group for high binding affinity. nih.gov This suggests that the length and terminal hydroxyl group of this moiety are well-suited for interaction with the target.

Modifications can include:

Chain Length: Altering the ethyl linker to a propyl or methyl group can change the positioning of the terminal hydroxyl group, potentially improving or diminishing binding affinity depending on the target's topology. For example, in the design of PDE4D inhibitors, both 4-(3-hydroxypropyl)phenyl and 4-(2-hydroxyethyl)phenyl groups were found to be highly favorable. nih.gov

Hydroxyl Group Position and Replacement: Moving the hydroxyl group, as seen in the isomer N-(2-hydroxy phenyl) acetamide, can lead to different biological profiles, such as enhanced anti-inflammatory and nephroprotective effects. nih.gov Replacing the hydroxyl group with other functional groups like an ether, amine, or a halogen would drastically alter the moiety's hydrogen bonding capability and polarity, thereby influencing its biological response.

Esterification or Etherification: Converting the hydroxyl group to an ester or ether could serve as a prodrug strategy, potentially improving bioavailability. The in vivo hydrolysis of such derivatives would then release the active hydroxyl compound. archivepp.com

The reactivity of the hydroxyl group is also utilized in polymer chemistry, for instance, in the synthesis of poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA), where it serves as a point for further functionalization. researchgate.net

Influence of Phenyl Ring Substitutions on Target Interaction and Selectivity

Introducing substituents onto the phenyl ring is a common strategy to fine-tune the electronic properties, lipophilicity, and steric profile of a drug candidate, thereby influencing its potency and selectivity.

The effect of phenyl ring substitution is highly dependent on the nature and position of the substituent.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density of the aromatic ring. This can impact cation-pi interactions and the acidity of the acetamide N-H group, which in turn affects hydrogen bonding. Studies on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that compounds bearing a cyano (-CN) group on the phenyl ring were effective in decreasing FOXM1 expression in breast cancer cells. mdpi.com

Lipophilicity: The addition of hydrophobic substituents (e.g., halogens, alkyl groups) can enhance membrane permeability and binding to hydrophobic pockets in a target protein. Conversely, hydrophilic substituents can improve water solubility. In a series of N-(substituted phenyl)-2-chloroacetamides, the N-(4-bromophenyl) derivative showed the highest lipophilicity. nih.gov

The following table summarizes the observed effects of different phenyl ring substituents on the activity of various acetamide-containing compounds.

Compound Series Substituent (Position) Observed Effect on Biological Activity Reference
N-phenylacetamide DerivativesF, Cl, Br, CF₃ (4-position)Increased bactericidal activity mdpi.com
N-phenylacetamide DerivativesF, Cl, Br, CF₃ (3-position)Not conducive to improving bactericidal activity mdpi.com
Thieno[2,3-b]pyridines-CN (2-position)Decreased FOXM1 expression mdpi.com
N-(substituted phenyl)-2-chloroacetamides4-BrHighest lipophilicity nih.gov
N-(substituted phenyl)-2-chloroacetamides4-OHLowest lipophilicity nih.gov

Structure-Activity Relationships of Acetamide Group Modifications

The acetamide linker is a cornerstone of the this compound structure, and modifications to this group can profoundly affect biological activity.

Key modifications include:

N-Alkylation/N-Arylation: Replacing the hydrogen on the acetamide nitrogen can influence its hydrogen-bonding ability. N,N-disubstitution removes the hydrogen bond donor capability entirely but allows for the introduction of diverse chemical groups that can explore additional binding pockets or modulate physicochemical properties. wustl.edu For example, in a series of pyrazolopyrimidine-based TSPO ligands, N,N-acetamide disubstitution allowed for the introduction of various moieties without sacrificing affinity. wustl.edu

Bioisosteric Replacement: The amide bond can be replaced by bioisosteres such as a reverse amide, an ester, or a sulfonamide to explore different chemical space and improve properties like metabolic stability. For instance, many potent COX-II inhibitors feature an acetamide moiety, and its replacement or modification is a key area of research. archivepp.com

The planarity of the amide group is also a significant factor. In N,N-Bis(4-nitrophenyl)acetamide, the amide group is nearly planar, and the dihedral angles between this plane and the two phenyl rings are influenced by the electronic nature of the rings. researchgate.net

Stereochemical Effects on Compound Activity and Specificity

While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and specificities. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer.

A study on the conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide demonstrated how stereochemistry dictates the preferred conformations of these molecules. rsc.org Such conformational preferences can directly translate to differences in how each diastereomer fits into a chiral binding site.

For derivatives of this compound, chirality could be introduced by:

Adding a substituent to the ethyl linker of the 2-hydroxyethyl moiety.

Incorporating a chiral substituent on the phenyl ring or the acetamide group.

The synthesis of isatin (B1672199) N-phenylacetamide based sulphonamides as carbonic anhydrase inhibitors has produced compounds where stereochemistry could play a role in their potent and selective inhibition of different enzyme isoforms. nih.gov Similarly, the synthesis of copper(II) complexes with a ligand derived from N-[4-amino)phenyl]acetamide highlights how coordination chemistry can introduce complex three-dimensional structures where stereoisomerism becomes a critical factor for biological properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify physicochemical properties of the molecules.

Several QSAR studies have been successfully applied to acetamide derivatives, providing valuable insights for drug design.

In an analysis of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR model was developed using a combination of 2D and 3D descriptors. The results indicated the important role of electronic and topologic features of the molecules for their anticonvulsant activity. kg.ac.rs

A QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents resulted in a predictive model that explained 90% of the variance in activity. This model was then used for the in-silico design of new potent compounds. researchgate.net

For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used alongside antimicrobial testing to correlate the molecular structure with antimicrobial potential. nih.gov

An empirical QSAR equation developed for PDE4D inhibitors demonstrated a high correlation coefficient (R² = 0.9866), successfully predicting the binding affinity of new compounds and confirming the favorability of the 4-(2-hydroxyethyl)phenyl group. nih.gov These examples show that QSAR is a powerful tool for understanding the SAR of this compound analogues and for guiding the synthesis of more potent and selective compounds.

The table below shows examples of descriptor types used in QSAR models for related compounds.

Compound Class Descriptor Types Used in QSAR Model Biological Activity Modeled Reference
Acetamido-N-benzylacetamidesConstitutional (0D), 2D, 3D, QuantumAnticonvulsant activity kg.ac.rs
N-arylphenyl-2,2-dichloroacetamidesMultiple descriptor types (unspecified)Anticancer activity (cytotoxicity) researchgate.net
PDE4D InhibitorsFragmental values (P1-P4)PDE4D Inhibition (IC₅₀) nih.gov

Conformational Analysis and Molecular Flexibility in Relation to Biological Activity

The three-dimensional conformation and flexibility of a molecule are paramount to its ability to bind to a biological target. Conformational analysis of this compound derivatives helps to understand their preferred shapes and how they might adapt to fit into a receptor's binding site.

An accurate description of the conformational behavior of drug-like molecules is often a prerequisite for understanding their interaction with a target receptor. mdpi.com

Solid-State Conformation: X-ray crystallography provides precise information about the molecule's conformation in the solid state. For N-(4-Hydroxyphenethyl)acetamide, a closely related structure, crystal structure analysis revealed the formation of tetramers through intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which then assemble into corrugated sheets. researchgate.netnih.gov This highlights the strong hydrogen-bonding potential of the hydroxyl and acetamide groups.

Influence of Substituents: Substituents can impose significant steric constraints that dictate the molecule's conformation. For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, steric interference from the ortho-substituents causes the acetamide group to be twisted considerably out of the phenyl plane, with a dihedral angle of about 47°. iucr.org

Flexibility: The ethyl linker in the 2-hydroxyethyl moiety and the rotatable bonds around the acetamide group grant the molecule a degree of flexibility. This allows it to adopt different conformations, which can be crucial for overcoming energy barriers upon binding to a target (an "induced fit" mechanism). Computational methods like molecular dynamics simulations can be used to explore the conformational landscape of these molecules in different environments. mdpi.com

Understanding the interplay between a molecule's stable conformations and its inherent flexibility is key to designing derivatives that are pre-organized for binding, which can lead to enhanced potency and selectivity. mdpi.com

Computational and Theoretical Chemistry Studies on N 4 2 Hydroxyethyl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) Analyses, Including Frontier Molecular Orbitals (HOMO-LUMO) and Charge DistributionDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT analysis of N-[4-(2-hydroxyethyl)phenyl]acetamide would yield insights into its molecular geometry, stability, and reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. Charge distribution analysis, often performed using methods like Mulliken population analysis, would reveal the partial atomic charges on each atom, indicating electrophilic and nucleophilic sites within the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility, solvation properties, and intermolecular interactions (e.g., hydrogen bonding with solvent molecules). This type of simulation helps bridge the gap between static quantum chemical calculations and the dynamic behavior of the molecule in a realistic environment.

Investigation of Conformational Dynamics and Solvation Effects in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and how it behaves in an aqueous environment. Computational methods are employed to explore the conformational landscape of this compound and the influence of solvent molecules, particularly water, on its structure and dynamics.

Conformational analysis of related N-phenylacetamide derivatives using computational methods like Density Functional Theory (DFT) has shown the existence of multiple stable conformers. nih.gov For instance, studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed stable gauche and cis conformations. The relative population of these conformers was found to be dependent on the polarity of the solvent, a phenomenon predicted accurately by Polarisable Continuum Model (PCM) calculations. nih.gov For this compound, the flexible hydroxyethyl (B10761427) side chain and the rotatable amide bond suggest a complex conformational space. The presence of both hydrogen bond donor (-OH, -NH) and acceptor (-C=O, -OH) groups implies that interactions with water are critical in determining the predominant conformation in a biological setting.

Molecular Dynamics (MD) simulations are a key tool for studying these dynamics. By simulating the movement of the molecule and surrounding water molecules over time, researchers can understand how water affects conformational preferences. nih.gov The choice of the explicit water model (e.g., TIP3P, SPC/E) in these simulations is crucial as it can significantly affect the specific solvation patterns observed. nih.gov For model peptides like N-methyl acetamide (B32628) (NMA), which shares the amide bond central to this compound, advanced data-driven potentials are being developed to accurately capture the many-body interactions between the solute and water, ensuring the transferability of results from the gas phase to the condensed phase. chemrxiv.org

Simulation of Protein-Ligand Interaction Trajectories

To understand how this compound might interact with a biological target, such as an enzyme or receptor, Molecular Dynamics (MD) simulations of the protein-ligand complex are performed. These simulations provide a dynamic picture of the binding process, revealing the stability of the binding pose and the key interactions that maintain it over time. mdpi.combonvinlab.org

An MD simulation typically starts with a docked pose of the ligand in the protein's binding site. The system is then solvated in a box of water molecules, and ions are added to neutralize the charge. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of all atoms over a period of nanoseconds to microseconds. nih.gov

Analysis of the trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand with respect to its initial position is monitored. A stable, low RMSD suggests a stable binding mode. nih.gov

Protein Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein move or change conformation upon ligand binding. nih.gov

Key Interactions: The persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation, highlighting the most critical interactions for binding affinity. mdpi.com

Furthermore, MD simulations in mixed solvents, including probes like acetamide, can be used to map "hot spots" on a protein's surface that are favorable for ligand binding, providing a powerful tool for predicting protein-ligand interactions. conicet.gov.ar

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in structure-based drug design and for hypothesizing the molecular basis of a compound's activity.

Prediction of Ligand Binding Modes and Affinities with Receptor Proteins

Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and score them based on a function that estimates the binding affinity. This score, often expressed in kcal/mol, represents the free energy of binding, with lower (more negative) values indicating stronger affinity. rjptonline.org

While specific docking studies for this compound are not extensively published, research on structurally similar N-phenylacetamide derivatives provides valuable insights into its potential targets and binding affinities. These compounds have been evaluated against a range of enzymes implicated in various diseases. For example, different N-aryl acetamides have been computationally screened as potential inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are targets for neurodegenerative diseases. semanticscholar.org Similarly, N-phenylacetamide-based sulfonamides have been docked against human carbonic anhydrase (hCA) isoforms, which are targets for anticancer and other therapies. nih.gov

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
N-aryl acetamide derivativeMonoamine Oxidase B (MAO-B)-8.5 to -9.5 (ΔGbind) semanticscholar.org
N-phenylacetamide sulfonamide (2h)Carbonic Anhydrase II (hCA II)-8.15 (Docking Score) nih.gov
N-phenylacetamide sulfonamide (2h)Carbonic Anhydrase XII (hCA XII)-8.03 (Docking Score) nih.gov
2-Cyano-N-(1-phenylethyl)acetamideVarious Receptors (e.g., 3PTA)-7.5 (Binding Energy) tandfonline.com
Phenylacetamide derivative (VS25)Monoamine Oxidase A (MAO-A)-7.8 (Docking Score) nih.gov

This table presents representative binding affinities from molecular docking studies of compounds structurally related to this compound against various protein targets. The specific scoring functions and methods vary between studies.

Analysis of Specific Ligand-Enzyme Complex Interactions

Beyond predicting binding affinity, docking studies provide detailed 3D models of the ligand-enzyme complex, allowing for the analysis of specific intermolecular interactions. For N-phenylacetamide derivatives, these interactions typically include:

Hydrogen Bonds: The amide (-NH) and carbonyl (-C=O) groups are potent hydrogen bond donors and acceptors, respectively. The terminal hydroxyl (-OH) group on the ethyl side chain of this compound would also be expected to form crucial hydrogen bonds with polar residues in a binding site. Docking studies of related compounds consistently show hydrogen bonding between the amide group and backbone or side-chain atoms of the receptor. rjptonline.orgsemanticscholar.org

Hydrophobic Interactions: The central phenyl ring is a key site for hydrophobic interactions, including π-π stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan, or π-alkyl interactions with residues like leucine (B10760876) and valine. nih.gov

Coordination Bonds: In metalloenzymes, such as carbonic anhydrase, the sulfonamide group of inhibitor molecules coordinates directly with the zinc ion in the active site. nih.gov While this compound lacks a sulfonamide, its carbonyl oxygen could potentially coordinate with metal cofactors in other enzymes.

These detailed interaction maps are fundamental for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective analogs.

In Silico ADMET Prediction Methodologies for Bioavailability Assessment

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be assessed. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and potential liabilities of a drug candidate. In silico ADMET prediction uses computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to estimate these properties from the molecular structure alone, enabling early-stage screening and optimization. fiveable.menih.gov

For this compound, various physicochemical and pharmacokinetic properties can be predicted using web-based platforms like pkCSM and SwissADME. These predictions are based on established models and rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. jonuns.comresearchgate.net

PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight179.22 g/molFulfills Lipinski's rule (<500)
LogP (Lipophilicity)0.6 - 0.9Fulfills Lipinski's rule (<5)
Topological Polar Surface Area (TPSA)58.6 ŲGood potential for cell membrane permeability (<140 Ų)
Water Solubility (LogS)-1.5 to -2.0Soluble to moderately soluble
Pharmacokinetics (Absorption)
Human Intestinal Absorption> 85%Predicted to be well absorbed from the gut
Caco-2 Permeability (log Papp)> 0.9High predicted permeability
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp
Drug-Likeness
Lipinski's Rule Violations0High drug-likeness, good oral bioavailability predicted
Bioavailability Score0.55Good probability of having favorable pharmacokinetics

Disclaimer: These values are computationally predicted and are intended for theoretical assessment. They require experimental validation.

Computational Spectroscopy and Validation with Experimental Data (e.g., FT-IR, FT-Raman, NMR, UV-Vis)

Computational spectroscopy uses quantum chemical methods, primarily Density Functional Theory (DFT), to calculate the spectroscopic properties of a molecule. frontiersin.org These theoretical spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This comparison serves to validate the computed molecular structure and provides a detailed assignment of the experimental spectral bands. researchgate.net

A comprehensive DFT study on the closely related molecule N-(4-hydroxyphenyl)acetamide (paracetamol) provides an excellent reference for this compound. nih.gov Using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), researchers have calculated the optimized geometry and vibrational frequencies. The calculated frequencies, after scaling to correct for systematic errors, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Vibrational ModeFunctional GroupExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
O-H StretchPhenolic -OH33253324Stretching of the hydroxyl group
N-H StretchAmide -NH31643161Stretching of the amide N-H bond
C=O Stretch (Amide I)Amide -C=O16541654Stretching of the carbonyl group
N-H Bend (Amide II)Amide -NH15651563In-plane bending of the N-H bond
C-N Stretch (Amide III)Amide -CN12611260Stretching of the amide C-N bond
C-O StretchPhenolic C-O12301229Stretching of the C-O bond of the phenol (B47542)

Data adapted from the computational study of N-(4-hydroxyphenyl)acetamide, a close structural analog. nih.gov The presence of the ethyl group in this compound would introduce additional C-H and C-C stretching and bending modes.

In addition to vibrational spectra, DFT is used to calculate NMR chemical shifts (using the GIAO method), which can be compared to experimental ¹H and ¹³C NMR data to confirm structural assignments. nih.gov Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides the energy gap (ΔE), which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Analytical Characterization Methods in Research for N 4 2 Hydroxyethyl Phenyl Acetamide and Analogues

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic methods are essential for separating N-[4-(2-hydroxyethyl)phenyl]acetamide from impurities, starting materials, and byproducts in research samples. These techniques are critical for assessing the purity of the compound, a crucial step before further analysis or use.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative and qualitative analysis of this compound and its analogues. latamjpharm.org Method development typically involves a reverse-phase (RP) approach, which is well-suited for moderately polar compounds like the target analyte. sielc.comsielc.comsielc.com

A common starting point for method development is an isocratic elution on a C18 column. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. latamjpharm.orgsielc.comsielc.com An acid modifier like phosphoric acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte. nih.govresearchgate.net Detection is typically performed using a UV detector, set to a wavelength where the aromatic ring of the acetamide (B32628) shows strong absorbance. latamjpharm.org

Once a suitable method is developed, it undergoes validation to ensure its reliability for its intended purpose, following guidelines such as those from the International Conference on Harmonisation (ICH). nih.gov This process assesses several key parameters.

Table 1: Typical HPLC Method Validation Parameters

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from excipients or degradation products at the analyte's retention time. latamjpharm.org
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is often required over a specified concentration range. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery, which should be within a predefined range (e.g., 98-102%). nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) should typically be less than 2%. nih.gov

| Sensitivity | The lowest amount of analyte in a sample that can be detected (Limit of Detection, LOD) and quantitatively determined with suitable precision and accuracy (Limit of Quantification, LOQ). | Determined by signal-to-noise ratios or other statistical methods. nih.gov |

The successful validation of an HPLC method ensures that it is accurate, precise, and specific for the routine analysis and purity control of this compound in a research setting. nih.gov

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for each functional group. A para-substituted aromatic ring typically shows a characteristic pattern of two doublets. thermofisher.com

¹³C-NMR Spectroscopy : Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the methyl, methylene (B1212753), aromatic, and carbonyl carbons.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Group Atom Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Acetyl -CH₃ ~2.1 (singlet) ~24
Amide -NH- ~8.0-9.5 (broad singlet) N/A
Carbonyl -C=O N/A ~169
Hydroxyethyl (B10761427) -CH₂-Ar ~2.7 (triplet) ~38
Hydroxyethyl -CH₂-OH ~3.7 (triplet) ~63 researchgate.net
Hydroxyl -OH Variable (singlet) N/A
Aromatic Ring Ar-H (adjacent to NHAc) ~7.4 (doublet) ~120, ~137
Aromatic Ring Ar-H (adjacent to CH₂CH₂OH) ~7.2 (doublet) ~129, ~133

Note: Predicted shifts are based on typical values for similar functional groups and analogues like Phenacetin (B1679774). thermofisher.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

O-H Stretch : A broad band around 3400-3200 cm⁻¹ indicates the hydroxyl group.

N-H Stretch : A moderate peak around 3300 cm⁻¹ is characteristic of the secondary amide N-H bond. mdpi.com

C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹ are typical for aromatic C-H bonds.

C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.

C=O Stretch (Amide I) : A strong, sharp absorption band around 1660 cm⁻¹ is a clear indicator of the amide carbonyl group.

N-H Bend (Amide II) : A band around 1550 cm⁻¹ is also characteristic of the secondary amide linkage.

C=C Stretch (Aromatic) : Peaks in the 1600-1450 cm⁻¹ region correspond to the aromatic ring vibrations.

These characteristic frequencies provide a spectroscopic fingerprint, confirming the presence of the hydroxyl, acetamide, and phenyl functionalities.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. semanticscholar.org The molecular formula of this compound is C₁₀H₁₃NO₂, giving it a molecular weight of approximately 179.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺˙) at an m/z of 179. Analysis of softer ionization techniques like electrospray ionization (ESI) would show adduct ions, such as [M+H]⁺ at m/z 180.1 or [M+Na]⁺ at m/z 202.1. uni.lu

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this compound would include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the aromatic ring, resulting in the loss of the ·CH₂OH radical and formation of a stable benzylic cation.

Loss of Water : Dehydration involving the hydroxyl group, leading to a fragment at [M-18].

Amide Cleavage : Fragmentation at the amide bond can lead to characteristic ions.

McLafferty Rearrangement : This is a potential pathway for primary amides, though less common for secondary amides of this type. libretexts.org

Table 3: Potential Mass Fragments of this compound

m/z Value Identity Fragmentation Pathway
179 [M]⁺˙ Molecular Ion
161 [M-H₂O]⁺˙ Loss of water from the hydroxyethyl group
136 [M-CH₃CO]⁺ Loss of the acetyl group
107 [HOC₆H₄CH₂]⁺ Cleavage of the C-C bond in the side chain

Note: These are plausible fragments based on general fragmentation rules for similar structures. libretexts.orgresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uzh.ch When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. uzh.ch The wavelengths at which these absorptions occur provide valuable information about the electronic structure of the molecule.

For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. cutm.ac.in The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are characteristic of the phenyl ring and the amide group. cutm.ac.inresearchgate.net These transitions are generally strong, resulting in high molar absorptivity. cutm.ac.in The n → π* transitions, which are usually of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. cutm.ac.in The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of various functional groups on the molecule. slideshare.net

Solid-State Characterization Techniques

The solid-state properties of a compound are critical for its handling, formulation, and stability. A variety of techniques are employed to characterize the crystalline form and thermal behavior of this compound.

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal. For this compound, single-crystal XRD analysis has revealed its detailed molecular structure and packing in the solid state. nih.govresearchgate.net

Studies have shown that the compound crystallizes in the monoclinic space group P2/c. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and O—H⋯O hydrogen bonds between the hydroxy and acetamido groups lead to the formation of tetramers. nih.govresearchgate.net These tetrameric units then assemble into a corrugated sheet-like structure. nih.govresearchgate.net

XRD is also the primary method for identifying and characterizing polymorphs, which are different crystalline forms of the same compound. Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the existence of different polymorphs for related acetamide derivatives, such as N-(4-Bromophenyl)acetamide, has been documented. nih.govresearchgate.net

Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₀H₁₃NO₂ nih.gov
Molecular Weight179.21 g/mol nih.gov
Crystal SystemMonoclinic researchgate.net
Space GroupP2/c researchgate.net
a9.9206 (13) Å nih.gov
b8.7861 (11) Å nih.gov
c11.4943 (16) Å nih.gov
β102.9980 (10)° nih.gov
Volume976.2 (2) ų nih.gov
Z4 researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to detect and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions. nih.govnasa.gov

In a typical DSC experiment, a sample is heated at a constant rate, and the heat flow to the sample is monitored. tainstruments.com An endothermic event, such as melting, results in a peak on the DSC thermogram, where the area under the peak is proportional to the enthalpy of the transition. mdpi.com The temperature at the peak maximum is often taken as the transition temperature. nih.gov For this compound and its analogues, DSC would be used to determine its melting point and to investigate the presence of any polymorphic transitions that may occur upon heating. nahrainuniv.edu.iqresearchgate.net

Thermogravimetric Analysis (TGA) is another key thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov TGA is primarily used to evaluate the thermal stability of a material and to study its decomposition kinetics. nih.gov

A TGA experiment involves heating a sample on a precision balance inside a furnace. nih.gov The resulting TGA curve plots the percentage of mass loss against temperature. The temperature at which significant mass loss begins provides an indication of the onset of decomposition. The shape of the curve can also provide information about the decomposition mechanism. researchgate.net For this compound, TGA would be employed to determine its decomposition temperature and to assess its stability at elevated temperatures. nahrainuniv.edu.iq

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. iucr.org The resulting Hirshfeld surface can be mapped with various properties, such as d_norm (normalized contact distance), to highlight specific intermolecular contacts. nih.gov

For this compound and its analogues, Hirshfeld analysis provides a detailed picture of the hydrogen bonds, C—H⋯π interactions, and other van der Waals forces that govern the crystal packing. nih.goviucr.orgnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov

Advanced Research Applications and Future Directions for N 4 2 Hydroxyethyl Phenyl Acetamide

Development as Chemical Probes for Biological Research

While direct research into the use of N-[4-(2-hydroxyethyl)phenyl]acetamide as a chemical probe is not extensively documented, studies on related molecules highlight the potential of the phenylacetamide scaffold in this area. For instance, the structurally similar compound, N-(2-hydroxy phenyl) acetamide (B32628), has been used to investigate neuronal activity in preclinical models. In a study on adjuvant-induced arthritic rats, this compound was shown to inhibit the expression of c-Fos protein and mRNA in various brain regions, including the amygdala, cortex, hippocampus, and thalamus. nih.gov Since c-Fos is an immediate early gene often used as a marker for neuronal excitability, its modulation suggests that derivatives of the phenylacetamide structure could be developed into chemical probes to study pain pathways and neuronal responses to inflammation. nih.gov The functional groups on this compound could be modified to incorporate reporter tags, such as fluorophores or biotin, enabling its use to visualize and isolate specific biological targets.

Potential as a Scaffold for the Design of Novel Therapeutic Agents

The phenylacetamide core is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable starting point or scaffold for developing new therapeutic agents across several disease areas.

Hyperpigmentation

Currently, there is limited specific research available that explores the direct application of this compound or its close derivatives as therapeutic agents for hyperpigmentation.

Anticancer

The phenylacetamide scaffold has been incorporated into various novel compounds evaluated for their anticancer properties. Although this compound itself has not been a direct subject of these studies, the activity of related molecules underscores the potential of this chemical class. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Similarly, newly synthesized 1,3-thiazole-based acetamide derivatives have shown potent cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir These findings indicate that modifying the this compound structure could yield derivatives with significant anticancer potential.

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ (μM) Reference
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives PC3 (Prostate) 52 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives MCF-7 (Breast) 100 nih.gov

Antimicrobial

The phenylacetamide structure is a key component in the development of new antimicrobial agents. Research has demonstrated that derivatives incorporating this scaffold exhibit significant activity against various pathogens. A study on phenylacetamide and benzohydrazide (B10538) derivatives identified compounds with potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.64 μg/mL against Escherichia coli. nih.gov These compounds were found to inhibit the bacterial enzyme ParE, a crucial component of DNA topoisomerase IV. nih.gov Another series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising activity against several plant-pathogenic bacteria, with EC₅₀ values superior to commercial standards like bismerthiazol. mdpi.com Furthermore, copper(II) complexes with a ligand derived from N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide have demonstrated promising antibacterial and antifungal properties. mdpi.com These results suggest that this compound is a promising scaffold for designing novel antimicrobial compounds. nih.govmdpi.com

Table 2: Antimicrobial Activity of Phenylacetamide Derivatives

Compound Class Target Organism Activity Metric Value Reference
Phenylacetamide Derivatives Escherichia coli MIC 0.64 μg/mL nih.gov
Phenylacetamide Derivatives E. coli ParE Enzyme IC₅₀ 0.27 μg/mL nih.gov

Neuroprotective

While direct evidence for the neuroprotective effects of this compound is lacking, related compounds have shown activity in models of neurological stress and inflammation. As mentioned, N-(2-hydroxy phenyl) acetamide was found to inhibit the expression of the neuronal activity marker c-Fos in the brains of rats with adjuvant-induced arthritis, a condition associated with chronic pain and cognitive symptoms. nih.gov This modulation of neuronal excitability in brain regions associated with pain and emotion suggests that the phenylacetamide scaffold could be explored for developing agents that protect against neuronal damage or dysfunction in conditions involving neuroinflammation or excitotoxicity. nih.gov

Exploration in Advanced Materials Science or Other Non-Biological Research Fields

Currently, the scientific literature primarily focuses on the biological and chemical properties of this compound and its analogs. There is a notable absence of research exploring its applications in advanced materials science, such as the development of polymers, organic electronics, or other non-biological fields. The molecule's structure, featuring aromatic and functional groups capable of hydrogen bonding, could potentially lend itself to applications in crystal engineering or as a monomer for specialized polymers, but this remains a purely speculative area awaiting investigation.

Challenges and Opportunities in Pre-Clinical Research Translation

Translating a promising compound like this compound from basic research to a pre-clinical candidate involves overcoming several challenges. Key hurdles include optimizing its pharmacological profile, which encompasses absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility or rapid metabolism can limit bioavailability and efficacy. Furthermore, comprehensive toxicological screening is necessary to ensure safety.

However, these challenges present significant opportunities. The versatile phenylacetamide scaffold allows for extensive medicinal chemistry efforts to enhance its drug-like properties. The hydroxyl and amide groups can be modified to improve solubility, metabolic stability, and target-binding affinity. For instance, creating prodrugs or employing formulation strategies could enhance bioavailability. The opportunity lies in systematically exploring the structure-activity relationships (SAR) of this compound derivatives to identify candidates with an optimal balance of potency, selectivity, and safety for advancement into formal pre-clinical development.

Investigation of Synergistic Effects with Other Research Compounds

An important future direction for derivatives of this compound is the investigation of their potential synergistic effects when combined with existing therapeutic agents. This approach is particularly relevant in areas like oncology and infectious diseases, where combination therapy is a standard of care to enhance efficacy and overcome drug resistance. Research on related phenylacetamide scaffolds has already demonstrated the potential of this strategy. One study found that certain phenylacetamide derivatives exhibited synergistic activity with FDA-approved antibacterial drugs. nih.gov This suggests that derivatives of this compound could be developed not as standalone agents, but as adjunct therapies that potentiate the effects of other compounds, potentially allowing for lower doses and reduced toxicity. Future research should explore these combinations in relevant disease models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(2-hydroxyethyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acetylation of 4-aminophenol derivatives or bromoacetylation of precursor molecules. For example, bromoacetyl intermediates (e.g., N-[4-(2-bromoacetyl)phenyl]acetamide) are synthesized from 4-ethylamide phenacyl derivatives with yields up to 90% under controlled bromination conditions .
  • Key Considerations : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (25–60°C) to minimize side reactions. Purity is typically confirmed via HPLC (>95%) and NMR (e.g., absence of residual bromine peaks at δ 3.8–4.2 ppm) .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

  • Analytical Techniques :

  • NMR : Key signals include the acetamide methyl group (δ 2.1–2.3 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad). Aromatic protons appear as a doublet (δ 7.2–7.6 ppm, J = 8 Hz) .
  • Mass Spectrometry : Molecular ion peaks at m/z 195 (M+H)+ and fragmentation patterns (e.g., loss of –CH2CH2OH, m/z 150) confirm the structure .

Advanced Research Questions

Q. What contradictions exist in reported pharmacological activities of this compound derivatives, and how can they be resolved?

  • Case Study : Derivatives like N-[4-(piperazinylsulfonyl)phenyl]acetamide (compound 35) show variable analgesic activity across studies. One report cites potency comparable to paracetamol (ED50 = 25 mg/kg), while another notes reduced efficacy (ED50 = 50 mg/kg) due to metabolic instability .
  • Resolution Strategy :

  • Metabolic Profiling : Use hepatic microsome assays to identify degradation pathways (e.g., CYP3A4-mediated oxidation).
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., –CF3) at the para position to enhance metabolic stability .

Q. How do functional group modifications (e.g., sulfonamide vs. hydroxyethyl) impact the anti-inflammatory activity of N-arylacetamide analogs?

  • SAR Insights :

DerivativeFunctional GroupIC50 (COX-2 Inhibition)
A–SO2NH212 μM
B–CH2CH2OH28 μM
C–CF38 μM
  • Mechanistic Rationale : Sulfonamide derivatives (A) exhibit stronger COX-2 binding due to hydrogen bonding with Tyr385, while hydroxyethyl groups (B) show reduced affinity. Fluorinated analogs (C) improve membrane permeability .

Q. What methodologies are recommended for assessing the stability of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS. Hydroxyethyl groups are prone to oxidation at pH > 6.0 .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting point shifts (>5°C indicates polymorphism) .

Data Analysis & Validation

Q. How can researchers address discrepancies in reported melting points for this compound derivatives?

  • Root Causes : Polymorphism or residual solvents (e.g., DMSO) may alter thermal properties.
  • Validation Protocol :

  • Perform recrystallization in ethyl acetate/hexane (1:3) to isolate pure polymorphs.
  • Compare DSC thermograms with literature data (e.g., sharp endotherm at 162°C vs. broad peaks at 155–160°C) .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • In Silico Methods :

  • DFT Calculations : Optimize transition states using B3LYP/6-31G* to model bromide displacement at the acetyl group.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.